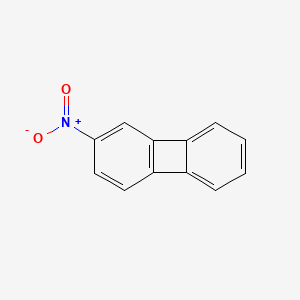![molecular formula C9H18N2 B14698073 1,6-Diazabicyclo[4.4.1]undecane CAS No. 25336-51-0](/img/structure/B14698073.png)
1,6-Diazabicyclo[4.4.1]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diazabicyclo[441]undecane is a bicyclic organic compound with the molecular formula C₉H₁₈N₂ It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diazabicyclo[4.4.1]undecane can be synthesized through the condensation of monoethanolamine with formaldehyde. This reaction yields 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane and N,N′-methylene-bis(oxazolidine) in a specific ratio . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diazabicyclo[4.4.1]undecane undergoes various chemical reactions, including:
Condensation Reactions: As mentioned, it can be formed through the condensation of monoethanolamine with formaldehyde.
Substitution Reactions: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formaldehyde, monoethanolamine, and other nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, condensation reactions with formaldehyde yield 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane .
Aplicaciones Científicas De Investigación
1,6-Diazabicyclo[4.4.1]undecane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,6-Diazabicyclo[4.4.1]undecane and its derivatives involves interactions with specific molecular targets and pathways. For example, derivatives that act as dual orexin receptor antagonists interact with orexin receptors to modulate sleep-wake cycles . The bicyclic structure allows for specific binding interactions with target proteins, influencing their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: Another bicyclic compound with similar nitrogen-containing structure.
3,8-Dioxa-1,6-diazabicyclo[4.4.1]undecane: A related compound formed through similar synthetic routes.
Uniqueness
1,6-Diazabicyclo[4.4.1]undecane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms within the ring system. This structure imparts distinct chemical reactivity and potential for forming various derivatives with diverse biological activities.
Propiedades
Número CAS |
25336-51-0 |
|---|---|
Fórmula molecular |
C9H18N2 |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1,6-diazabicyclo[4.4.1]undecane |
InChI |
InChI=1S/C9H18N2/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-9H2 |
Clave InChI |
GDLMPSBUELUPDP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCCN(C1)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)


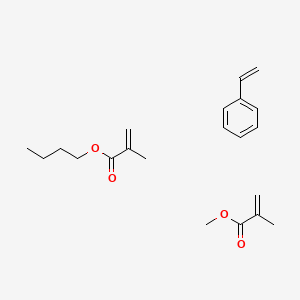
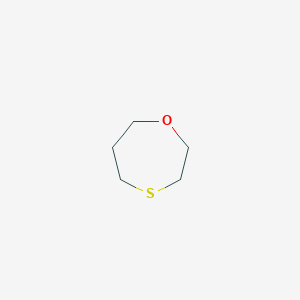
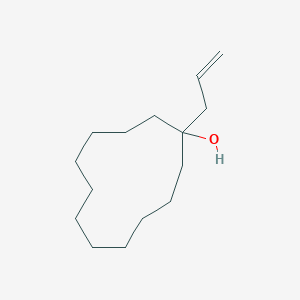

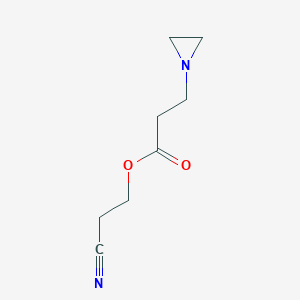
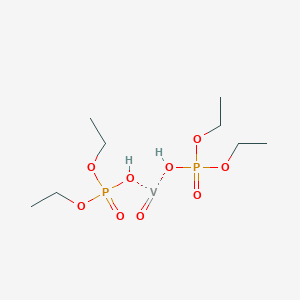

![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
